molecular formula C5H2Br2ClN B6591951 4,5-Dibromo-2-chloropyridine CAS No. 1807166-31-9

4,5-Dibromo-2-chloropyridine

Cat. No.: B6591951
CAS No.: 1807166-31-9
M. Wt: 271.34 g/mol
InChI Key: PMFRDCWAWXYNGG-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-chloropyridine is an organic compound with the molecular formula C5H2Br2ClN. It is a halogenated derivative of pyridine, characterized by the presence of two bromine atoms and one chlorine atom on the pyridine ring. This compound is widely used in scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-chloropyridine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 2-amino-4-chloropyridine, which undergoes bromination to form the key intermediate. This intermediate is then subjected to diazotization and further chlorination to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-chloropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with organoboron reagents can yield various arylated pyridine derivatives .

Scientific Research Applications

4,5-Dibromo-2-chloropyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-chloropyridine involves its reactivity with various nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in coupling reactions, it forms carbon-carbon bonds through the transmetalation process with palladium catalysts .

Comparison with Similar Compounds

Uniqueness: 4,5-Dibromo-2-chloropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. This makes it particularly useful in certain synthetic applications where other halogenated pyridines may not be as effective .

Properties

IUPAC Name

4,5-dibromo-2-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-5(8)9-2-4(3)7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFRDCWAWXYNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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